molecular formula C26H25ClN2O4S B295876 2-[3-chloro-5-ethoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[3-chloro-5-ethoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B295876
M. Wt: 497 g/mol
InChI Key: YWWIPQIZJWLMOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-chloro-5-ethoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-915 and is a novel selective antagonist of the orexin 1 receptor. Orexin 1 receptor is a G protein-coupled receptor that plays an important role in the regulation of sleep-wake cycles, appetite, and energy homeostasis.

Mechanism of Action

TAK-915 is a selective antagonist of the orexin 1 receptor, which is predominantly expressed in the brain. Orexin 1 receptor is involved in the regulation of various physiological functions, including sleep-wake cycles, appetite, and energy homeostasis. TAK-915 works by blocking the activation of orexin 1 receptor, which leads to a decrease in the levels of orexin neurotransmitters. This, in turn, results in the modulation of sleep-wake cycles and appetite.
Biochemical and Physiological Effects
TAK-915 has been shown to have a significant impact on various physiological processes, including sleep-wake cycles, appetite, and energy homeostasis. In preclinical studies, TAK-915 has been shown to increase the duration of non-REM sleep and reduce the time spent in wakefulness. Additionally, TAK-915 has been shown to reduce food intake and body weight in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of TAK-915 is its selectivity for the orexin 1 receptor, which reduces the risk of off-target effects. Additionally, TAK-915 has a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one of the limitations of TAK-915 is that it has only been tested in animal models, and its safety and efficacy in humans are yet to be established.

Future Directions

There are several potential future directions for the research on TAK-915. One of the areas of interest is the use of TAK-915 in the treatment of other neurological and psychiatric disorders, such as anxiety and schizophrenia. Additionally, further studies are needed to establish the safety and efficacy of TAK-915 in humans. Finally, the development of more potent and selective orexin 1 receptor antagonists could lead to the discovery of novel therapeutic agents for the treatment of various disorders.

Synthesis Methods

The synthesis of TAK-915 involves a multi-step process that includes the reaction of 3-chloro-5-ethoxy-4-(2-phenoxyethoxy)aniline with 2-bromo-5,6,7,8-tetrahydrobenzo[b]thiophene, followed by the formation of the pyrimidine ring through a condensation reaction with 2,4-dichloropyrimidine. The final step involves the addition of a carbonyl group to form the tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one structure.

Scientific Research Applications

TAK-915 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Some of the areas of research include the treatment of insomnia, narcolepsy, and depression. In preclinical studies, TAK-915 has shown promising results in improving sleep quality and reducing the symptoms of depression.

Properties

Molecular Formula

C26H25ClN2O4S

Molecular Weight

497 g/mol

IUPAC Name

2-[3-chloro-5-ethoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C26H25ClN2O4S/c1-2-31-20-15-16(14-19(27)23(20)33-13-12-32-17-8-4-3-5-9-17)24-28-25(30)22-18-10-6-7-11-21(18)34-26(22)29-24/h3-5,8-9,14-15H,2,6-7,10-13H2,1H3,(H,28,29,30)

InChI Key

YWWIPQIZJWLMOZ-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)Cl)OCCOC5=CC=CC=C5

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)Cl)OCCOC5=CC=CC=C5

Origin of Product

United States

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